(N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide
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Overview
Description
(N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two 4-hydroxy-3-methoxybenzylidene groups attached to a terephthalohydrazide core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide typically involves the condensation reaction between terephthalohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moieties are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced derivatives with hydroxyl or methoxy groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(N’1E,N’4E)-N’1,N’4-bis(4-hydroxybenzylidene)terephthalohydrazide: Lacks the methoxy groups, resulting in different chemical and biological properties.
(N’1E,N’4E)-N’1,N’4-bis(3-methoxybenzylidene)terephthalohydrazide: Lacks the hydroxyl groups, affecting its antioxidant activity.
(N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxyphenyl)terephthalohydrazide: Similar structure but with phenyl groups instead of benzylidene groups.
Uniqueness
(N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moieties, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups enhances its ability to interact with various molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-N,4-N-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-33-21-11-15(3-9-19(21)29)13-25-27-23(31)17-5-7-18(8-6-17)24(32)28-26-14-16-4-10-20(30)22(12-16)34-2/h3-14,29-30H,1-2H3,(H,27,31)(H,28,32)/b25-13+,26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFOTHAZIKKNM-BKHCZYBLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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